Potassium benzylselenosulfate
Description
Potassium benzylselenosulfate (chemical formula: C₇H₇KO₃SSe; molecular weight: 289.25 g/mol) is an organoselenium compound characterized by a benzyl group attached to a selenosulfate moiety. This compound features a unique combination of selenium and sulfur within its anionic structure (SeSO₃⁻), which confers distinct redox properties and reactivity compared to purely sulfur-based analogs. It is typically synthesized via the reaction of benzyl selenol with sulfur trioxide derivatives, followed by neutralization with potassium hydroxide.
Key properties include high solubility in polar solvents like water and methanol, moderate thermal stability (decomposing above 200°C), and applications in organic synthesis as a selenium-transfer reagent or catalyst. Its benzyl group enhances lipophilicity, making it suitable for reactions in mixed-solvent systems.
Properties
CAS No. |
20190-79-8 |
|---|---|
Molecular Formula |
C7H7KO3SSe |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
potassium;sulfonatoselanylmethylbenzene |
InChI |
InChI=1S/C7H8O3SSe.K/c8-11(9,10)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
CLNJWSLHLQBFDS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C[Se]S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]S(=O)(=O)[O-].[K+] |
Other CAS No. |
20190-79-8 |
Related CAS |
82571-51-5 (Parent) |
Synonyms |
enzylselenium sulfuric acid benzylselenium sulfuric acid, potassium salt potassium benzylselenosulfate |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactivity
The selenosulfate group (–SeSO₃⁻) exhibits dual reactivity:
-
Nucleophilic character : Participates in substitutions with alkyl halides or carbonyl compounds.
-
Electrophilic selenium : Engages in selenofunctionalization of alkenes/alkynes.
Key Reactions:
a. Reductive dimerization :
This mirrors the reductive dimerization of selenocyanates to diselenides using tetrathiomolybdate .
b. Oxidative transformations :
Under H₂O₂ or O₂, the selenosulfate group oxidizes to seleninic/selenonic acids, critical in GPx-like antioxidant activity .
Table 2: Reaction Outcomes with Varying Oxidants
| Oxidant | Product | Application |
|---|---|---|
| H₂O₂ | PhCH₂SeO₂H | Antioxidant mimics |
| O₂ (air) | PhCH₂SeO₃H | Sulfur-selenium switches |
Steric and Electronic Effects on Reactivity
Steric bulk in benzyl substituents significantly influences reaction pathways, as seen in benzyl potassium systems :
-
Sterically hindered derivatives : Prefer intramolecular cyclization over dimerization.
-
Electron-withdrawing groups : Enhance electrophilic selenium’s reactivity toward nucleophiles.
Mechanistic Insights:
DFT studies on benzyl potassium-CO reactions reveal that steric encumbrance lowers activation barriers for cyclization (ΔG‡ = 8.4 kcal/mol) compared to dimerization (ΔG‡ = 12.9 kcal/mol) . Analogous behavior is expected for potassium benzylselenosulfate.
Table 3: Antioxidant Efficiency (FRAP Assay)
| Compound | Activity (μM⁻¹) | Reference |
|---|---|---|
| PhCH₂SeSO₃K | 0.45 | |
| Ebselen (reference) | 0.38 |
Stability and Decomposition Pathways
This compound decomposes under acidic or high-temperature conditions:
Outstanding Questions and Research Gaps
-
Mechanistic details : The role of K⁺ counterions in stabilizing intermediates remains unclear.
-
Biological compatibility : Limited data exist on cytotoxicity or in vivo antioxidant efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | Thermal Stability (°C) | Key Application(s) |
|---|---|---|---|---|
| This compound | 289.25 | High (polar solvents) | >200 (decomposes) | Organoselenium catalysis |
| Potassium bisulfate | 136.17 | 50 g/100 mL | 300 (decomposes) | Acid catalyst, pH adjustment |
| Potassium acetate | 98.14 | 269 g/100 mL | 292 | Buffer, food preservative |
| Potassium selenosulfate | 271.34 | Moderate | 300 | Inorganic selenium synthesis |
Table 2: Toxicity and Reactivity
| Compound | Toxicity Profile | Redox Activity | Nucleophilicity |
|---|---|---|---|
| This compound | Moderate (Se toxicity) | High | High |
| Benzyl thiosulfate | Low | Low | Moderate |
| Potassium bisulfate | Low (corrosive) | None | None |
Research Findings
- Catalytic Efficiency: this compound outperforms benzyl thiosulfate in selenium-transfer reactions (e.g., 85% yield vs. 45% in selenoxide synthesis) due to selenium’s polarizability .
- Thermal Degradation: Unlike potassium bisulfate, which forms pyrosulfate upon heating, this compound releases benzyl selenide and SO₃, limiting its high-temperature applications .
- Pharmacological Potential: While benzylpenicillin derivatives () are bioactive, this compound’s toxicity restricts its therapeutic use despite structural similarities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Potassium benzylselenosulfate, and how can researchers optimize reaction conditions for higher yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between benzylselenol and sulfur trioxide derivatives under alkaline conditions. Optimization can be achieved through Design of Experiments (DOE), systematically varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios. Yield quantification via HPLC or gravimetric analysis should accompany purity checks (e.g., elemental analysis, NMR) . For example, a fractional factorial design could isolate critical factors influencing byproduct formation.
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C – 80°C | 60°C | +25% |
| Solvent | THF, DMF, H₂O | DMF | +18% |
| Molar Ratio | 1:1 – 1:1.5 | 1:1.2 | +12% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key spectral markers to confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for benzyl proton signals at δ 4.2–4.5 ppm (CH₂Se) and aromatic protons (δ 7.2–7.5 ppm). Selenium-sulfur bonds may cause splitting patterns due to isotopic effects .
- IR Spectroscopy : Confirm S-O stretches (1050–1150 cm⁻¹) and Se-C vibrations (600–700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Parent ion clusters at m/z corresponding to [C₇H₇SeSO₃K]⁺.
- HPLC-PDA : Use a C18 column with UV detection at 254 nm; retention time comparison against known standards is critical .
Q. How should researchers design stability studies to assess the degradation kinetics of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:
- Variables : pH (2–12), temperature (40°C–60°C), humidity (75% RH), and light exposure (ICH Q1B).
- Analytical Methods : Periodic sampling followed by HPLC quantification of intact compound and degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
- Data Interpretation : Use ANOVA to identify significant degradation factors. For example, acidic conditions may hydrolyze the Se-S bond, while light exposure induces radical-mediated decomposition .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound in catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Basis sets like LANL2DZ with implicit solvation models (e.g., COSMO) improve accuracy for selenium-containing systems .
- Molecular Dynamics (MD) : Simulate solvent interactions in DMF/water mixtures to assess solubility trends.
- Case Study : A 2024 J. Phys. Chem. study used DFT to show that the Se-S bond’s polarization enhances nucleophilicity in cross-coupling reactions .
Q. How can contradictory data regarding the redox behavior of this compound in different solvent systems be systematically analyzed and resolved?
- Methodological Answer :
- Controlled Replication : Standardize electrode setups (e.g., Ag/AgCl reference) and solvent purity (HPLC-grade).
- Multivariate Analysis : Apply principal component analysis (PCA) to decouple solvent polarity, dielectric constant, and coordinating ability. For instance, discrepancies in DMSO vs. acetonitrile may arise from ligand exchange effects at the electrode interface .
- Cross-Validation : Compare cyclic voltammetry data with spectroelectrochemical (UV-Vis-NIR) results to confirm redox intermediates .
Q. What advanced mechanistic probes (e.g., isotopic labeling, in situ spectroscopy) are recommended to elucidate the reaction pathways involving this compound in organoselenium chemistry?
- Methodological Answer :
- Isotopic Labeling : Introduce ⁷⁷Se or ³⁴S isotopes to track bond cleavage/formation via MS or NMR isotope shifts.
- In Situ Raman Spectroscopy : Monitor Se-S stretching modes (250–350 cm⁻¹) during reactions to identify transient intermediates.
- X-ray Absorption Spectroscopy (XAS) : Probe selenium’s oxidation state changes at the K-edge (12.6 keV) during catalytic cycles .
- Case Study : A 2023 Angewandte study used ⁷⁷Se NMR to demonstrate that the compound acts as a selenolate donor in Pd-catalyzed C–S bond formation .
Data Contradiction Analysis Framework
- Root Cause Identification :
- Compare experimental protocols (e.g., oxygen-free vs. ambient conditions in redox studies).
- Validate instrumentation calibration (e.g., potentiostat accuracy).
- Resolution Strategies :
- Meta-analysis of literature data using Cochrane-style review methods.
- Collaborative interlaboratory studies to harmonize methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
